N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with a cyclohexyl group and a dimethoxyphenyl group, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves the acylation of the pyridazinone with cyclohexylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)acetamide: Shares the dimethoxyphenyl group but lacks the pyridazinone core.
N-cyclohexyl-2-[(3,5-dimethoxyphenyl)amino]acetamide: Similar structure but with an amino group instead of the pyridazinone core.
Uniqueness
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its combination of a pyridazinone core with cyclohexyl and dimethoxyphenyl substituents. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-15-8-10-18(27-2)16(12-15)17-9-11-20(25)23(22-17)13-19(24)21-14-6-4-3-5-7-14/h8-12,14H,3-7,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBAONBWIWUZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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